1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-
Description
This compound (CAS 115424-15-2) features a propanone backbone substituted at the 1-position with a 4-methylphenyl group and at the 2-position with a [(4-methylphenyl)sulfonyl]oxy moiety. Its molecular formula is C₁₆H₁₆O₄S, with a molar mass of 304.36 g/mol. The structure includes two aromatic rings (4-methylphenyl groups) and a sulfonate ester (-OSO₂-), which confer unique electronic and steric properties.
Properties
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-12-4-8-15(9-5-12)17(18)14(3)21-22(19,20)16-10-6-13(2)7-11-16/h4-11,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUYFKHNGZHVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580272 | |
| Record name | 1-(4-Methylphenyl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115424-15-2 | |
| Record name | 1-(4-Methylphenyl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]- typically involves the reaction of 4-methylphenyl ketone with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The propanone group may also participate in interactions with other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
The table below compares the target compound with structurally related propanone derivatives:
2.2 Reactivity and Stability
- Sulfonate Ester vs. Sulfonamide/Sulfone : The target’s sulfonate ester (-OSO₂-) is more hydrolytically labile than sulfonamides (e.g., ’s L1/L2 ligands) or sulfones (e.g., CAS 52481-46-6). This makes it prone to nucleophilic substitution or hydrolysis under acidic/basic conditions .
- Electron Effects : The dual 4-methylphenyl groups donate electrons via resonance, stabilizing the ketone carbonyl. In contrast, fluorinated analogs (e.g., 868256-21-7) exhibit stronger electron withdrawal, altering reactivity .
2.3 Physicochemical Properties
- Solubility: The target’s bulky aromatic groups and sulfonate ester reduce aqueous solubility compared to simpler propanones like 4-Methylethcathinone (C₁₂H₁₇NO) .
- Thermal Stability: Higher molecular weight and polar groups likely increase melting/boiling points relative to non-sulfonated analogs (e.g., 122-84-9 with Tboil = 418 K) .
2.5 Pharmacological Potential
- While 4-Methylethcathinone is a psychoactive cathinone derivative , the target’s sulfonate ester may reduce bioavailability but enhance metabolic stability for prodrug applications.
Biological Activity
1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]- (CAS No. 115424-15-2) is an organic compound characterized by its complex molecular structure, which includes a sulfonyl group attached to a propanone molecule with two methylphenyl groups. Its molecular formula is and it has a molecular weight of 318.39 g/mol .
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity
The biological activity of 1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]- has been investigated in various studies, particularly for its potential applications in pharmaceuticals and agrochemicals.
2. Cytotoxicity Studies
Cytotoxicity assays have been performed on related compounds to assess their impact on cancer cell lines. For example, thiazole derivatives with similar functional groups have demonstrated significant cytotoxic effects against human cancer cells. Although direct studies on 1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]- are scarce, the presence of sulfonyl and aromatic groups may contribute to similar activities .
Case Studies
- Case Study 1 : A study focused on the synthesis of sulfonamide derivatives revealed that modifications in the aromatic ring significantly affected the compounds' biological activities, including their anticancer properties. This suggests that structural variations in 1-Propanone could lead to diverse biological effects.
- Case Study 2 : Another investigation into the pharmacological profiles of sulfonated compounds highlighted their potential as anti-inflammatory agents. The introduction of specific substituents on the aromatic rings was shown to enhance activity against inflammatory markers.
Data Tables
| Property | Value |
|---|---|
| Chemical Name | 1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]- |
| CAS Number | 115424-15-2 |
| Molecular Formula | C17H18O4S |
| Molecular Weight | 318.39 g/mol |
| Potential Applications | Pharmaceuticals, Agrochemicals |
Q & A
Basic: What are the primary synthetic routes for synthesizing 1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-?
Methodological Answer:
The compound can be synthesized via sulfonylation of a ketone intermediate. Key steps include:
- Oxidation/Substitution : Reacting a precursor ketone (e.g., 1-(4-methylphenyl)propan-1-one) with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyloxy group .
- Reduction : Secondary alcohols may form as intermediates during controlled reductions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which require inert atmospheres and anhydrous solvents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended for isolating the final product .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the presence of methylphenyl groups (δ ~2.3 ppm for CH₃), sulfonyloxy protons (δ ~3.5–4.0 ppm), and ketone carbonyl (δ ~200–210 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ for [M+H]+ ions) .
- X-ray Crystallography : For resolving stereochemistry and crystal packing, particularly if the compound forms stable crystals (e.g., using Mo-Kα radiation) .
Advanced: How can conflicting NMR data be resolved when analyzing derivatives of this compound?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic rotational isomers by acquiring spectra at elevated temperatures (e.g., 60°C) to coalesce split peaks .
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals and confirm connectivity between sulfonyloxy and aromatic groups .
- Cross-Validation : Compare with computational predictions (DFT-based NMR chemical shift calculations) using software like Gaussian or ADF .
Advanced: What strategies optimize sulfone formation in oxidation reactions involving this compound?
Methodological Answer:
- Oxidant Selection : Use m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to selectively oxidize sulfonyloxy intermediates to sulfones .
- Catalytic Systems : Employ transition-metal catalysts (e.g., RuCl₃/H₂O₂) for milder conditions and higher yields .
- Kinetic Monitoring : Track reaction progress via TLC or in situ IR spectroscopy to avoid over-oxidation to sulfonic acids .
Advanced: How does the compound interact with biological macromolecules, and what methods elucidate these interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) with immobilized proteins (e.g., serum albumin) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, prioritizing hydrophobic interactions with aromatic residues .
Basic: What are the common derivatives formed via nucleophilic substitution at the sulfonyloxy group?
Methodological Answer:
- Displacement Reactions : Treat with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) to yield substituted derivatives. For example:
- Amines : Generate sulfonamides (R-SO₂-NR'R") .
- Thiols : Form sulfides (R-S-R') after cleavage .
- Leaving Group Activity : The sulfonyloxy group’s electron-withdrawing nature enhances susceptibility to SN2 mechanisms .
Advanced: What computational methods are used to predict the compound's reactivity and stability?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-31G* to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess conformational stability .
- QSPR Models : Develop quantitative structure-property relationships to correlate substituents (e.g., methyl groups) with redox potentials .
Basic: What are the key challenges in purifying this compound, and how are they addressed?
Methodological Answer:
- Hydrolytic Sensitivity : Use anhydrous solvents and low-temperature workups to prevent sulfonyloxy group hydrolysis .
- Chromatographic Challenges : Employ gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts .
- Crystallization : Optimize solvent pairs (e.g., acetone/hexane) to enhance crystal yield and purity .
Advanced: How can structure-activity relationship (SAR) studies improve the biological efficacy of derivatives?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with halogenated aryl groups (e.g., 4-fluorophenyl) to enhance membrane permeability .
- Bioisosteric Replacement : Substitute sulfonyloxy with phosphonate groups to modulate bioavailability .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive bacteria .
Advanced: What are the best practices for validating thermodynamic data (e.g., boiling points) of this compound?
Methodological Answer:
- Comparative Analysis : Cross-reference experimental Tboil values with NIST WebBook entries, accounting for pressure calibration .
- DSC/TGA : Use differential scanning calorimetry (DSC) to measure decomposition points and thermogravimetric analysis (TGA) for volatility assessment .
- Reproducibility : Replicate measurements across labs using standardized equipment (e.g., Anton Paar SVM 3000 viscometer) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
